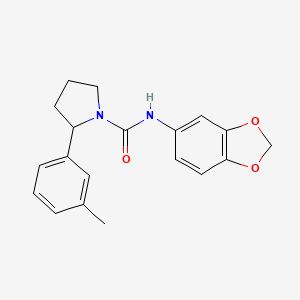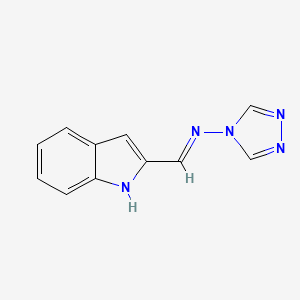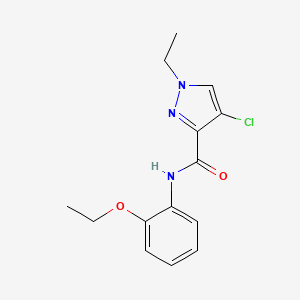![molecular formula C17H24N2O4S B6097881 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that plays a crucial role in the efflux of various drugs and xenobiotics from cells. PSC-833 has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal.
Wirkmechanismus
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting P-gp, a transmembrane protein that is overexpressed in various cancer cell lines and contributes to multidrug resistance. P-gp functions as an efflux pump, transporting various drugs and xenobiotics out of cells and reducing their intracellular concentration. This compound binds to P-gp and prevents its ATP-dependent efflux activity, leading to increased intracellular drug accumulation and enhanced cytotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of P-gp-mediated drug efflux, increased intracellular drug accumulation, and enhanced cytotoxicity of various chemotherapeutic agents. This compound has also been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine in lab experiments is its ability to enhance the efficacy of various chemotherapeutic agents and improve their bioavailability. This compound can also be used to study the mechanisms of drug resistance and to develop new strategies for overcoming it. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, including:
1. Development of new P-gp inhibitors with improved potency and selectivity.
2. Investigation of the mechanisms of drug resistance and the role of P-gp in cancer cell biology.
3. Development of new drug delivery systems that can improve the intracellular accumulation of drugs and overcome drug resistance.
4. Clinical trials to evaluate the safety and efficacy of this compound in cancer therapy and drug delivery.
5. Investigation of the potential use of this compound in other diseases, such as infectious diseases and neurological disorders.
In conclusion, this compound is a potent inhibitor of P-gp that has potential applications in cancer therapy, drug delivery, and drug resistance reversal. Further research is needed to fully understand its mechanisms of action and to develop new strategies for overcoming drug resistance.
Synthesemethoden
The synthesis of 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine involves several steps, starting with the reaction of 4-nitrobenzyl chloride with piperidine to form 4-nitrobenzylpiperidine. This intermediate is then reacted with morpholine and sodium hydride to yield this compound. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal. In cancer therapy, this compound has been shown to enhance the efficacy of various chemotherapeutic agents, including doxorubicin, paclitaxel, and etoposide, by inhibiting P-gp-mediated drug efflux. This compound has also been investigated for its potential use in drug delivery systems, as it can increase the intracellular accumulation of drugs and improve their bioavailability.
Eigenschaften
IUPAC Name |
[4-(morpholin-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-8-2-1-3-9-18)16-6-4-15(5-7-16)14-24(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZQIZSXSACIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)



![4-{4-[(4-methylpiperazin-1-yl)carbonyl]-5-phenyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6097862.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097903.png)